5-Bromo-2-chlorobenzyl alcohol

Overview

Description

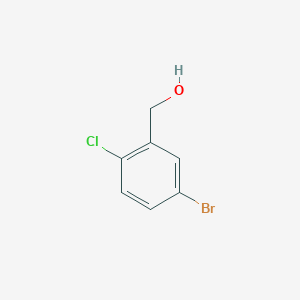

5-Bromo-2-chlorobenzyl alcohol (CAS: 149965-40-2) is a halogenated benzyl alcohol derivative with the molecular formula C₇H₆BrClO and a molecular weight of 221.48 g/mol. Its IUPAC name is (5-bromo-2-chlorophenyl)methanol, featuring a hydroxyl group (-OH) attached to a benzyl carbon substituted with bromine (Br) at the para position (C5) and chlorine (Cl) at the ortho position (C2) (Fig. 1). This compound is synthesized via sodium borohydride reduction of the corresponding aldehyde precursor, such as 5-bromo-2-chlorobenzaldehyde, which can be prepared using pyridinium chlorochromate (PCC) as an oxidizing agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromo-2-chlorobenzyl alcohol can be synthesized through several methods. One common method involves the bromination of 2-chlorobenzyl alcohol using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . Another method includes the hydrolysis of 5-bromo-2-chlorobenzonitrile in the presence of an alkali to generate 5-bromo-2-chlorobenzoate, followed by reduction to obtain the desired alcohol .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions using efficient brominating agents and catalysts to ensure high yield and purity. The process is optimized for cost-effectiveness and environmental safety.

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products:

Oxidation: 5-Bromo-2-chlorobenzaldehyde, 5-Bromo-2-chlorobenzoic acid

Reduction: 5-Bromo-2-chlorobenzylamine

Substitution: Various substituted benzyl derivatives

Scientific Research Applications

Pharmaceutical Applications

5-Bromo-2-chlorobenzyl alcohol serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting metabolic disorders.

- SGLT2 Inhibitors : It is notably utilized in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are vital in managing type 2 diabetes. Research has shown that derivatives of this compound can be transformed into effective SGLT2 inhibitors, leading to advancements in diabetes therapy .

- Antidiabetic Drug Dapagliflozin : The compound is involved in synthesizing dapagliflozin, a widely used SGLT2 inhibitor. The synthetic pathway typically includes the transformation of this compound into various derivatives that enhance pharmacological efficacy .

Chemical Synthesis

This compound is employed as a versatile building block in organic synthesis:

- Intermediate for Other Compounds : It acts as an intermediate for synthesizing other complex organic molecules, including dyes, agrochemicals, and specialty chemicals. Its halogenated structure allows for various substitution reactions that are useful in creating diverse chemical entities .

- Reagent in Organic Reactions : The alcohol group makes it suitable for reactions such as nucleophilic substitutions and coupling reactions, which are essential for constructing complex molecular architectures required in medicinal chemistry .

Material Science

The compound's unique properties also lend it utility in material science:

- Synthesis of Functional Materials : this compound is explored in the development of functional materials such as polymers and liquid crystals. These materials have applications in electronics and optoelectronics due to their favorable electronic properties .

Case Study 1: Synthesis of SGLT2 Inhibitors

A recent study demonstrated the efficient synthesis of an SGLT2 inhibitor using this compound as a starting material. The process involved several steps including bromination and hydrolysis, yielding high purity products suitable for pharmacological testing.

Case Study 2: Development of Functional Polymers

Research involving the polymerization of derivatives from this compound highlighted its potential in creating materials with specific electronic properties. These polymers were tested for use in electronic devices, showcasing the compound's versatility beyond pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chlorobenzyl alcohol involves its interaction with specific molecular targets, leading to various chemical transformations. For instance, in oxidation reactions, the hydroxyl group is oxidized to form aldehydes or acids, while in reduction reactions, it is converted to amines . The compound’s reactivity is influenced by the presence of bromine and chlorine substituents, which affect its electronic properties and reactivity patterns.

Comparison with Similar Compounds

Physical Properties :

- Melting Point: 92–96°C (lit.) .

- Functional Groups: Bromine, chlorine, and hydroxyl groups.

- Safety: Classified as WGK 3 (severe water hazard) .

Comparative Analysis with Structural Analogs

Positional Isomers

2-Bromo-5-chlorobenzyl Alcohol (CAS: 60666-70-8)

- Molecular Formula : C₇H₆BrClO (same as target compound).

- Key Difference : Bromine and chlorine substituents are swapped (Br at C2, Cl at C5).

- For example, bromine at the ortho position may hinder nucleophilic attacks compared to the para position .

5-Bromo-2,4-dichlorobenzyl Alcohol (CAS: 1805023-63-5)

- Molecular Formula : C₇H₅BrCl₂O.

- Key Difference : Additional chlorine at C4.

- Impact: Increased molecular weight (255.93 g/mol) and steric bulk may reduce solubility in polar solvents. The electron-withdrawing Cl at C4 could enhance the acidity of the hydroxyl group compared to the mono-chloro derivative .

Halogen-Substituted Analogs

4-Bromobenzyl Alcohol (CAS: 873-63-2)

- Molecular Formula : C₇H₇BrO.

- Impact: Lower molecular weight (187.04 g/mol) and absence of chlorine reduce polarity, likely resulting in a lower melting point and higher solubility in non-polar solvents .

2-Bromo-5-fluorobenzyl Alcohol

- Molecular Formula : C₇H₆BrFO.

- Key Difference : Fluorine replaces chlorine at C5.

- However, weaker van der Waals forces compared to Cl may lower melting points .

Functional Group Variants

5-Bromo-2-hydroxy-3-methoxybenzyl Alcohol

- Molecular Formula : C₈H₉BrO₃.

- Key Difference : Methoxy (-OCH₃) at C3 and hydroxyl (-OH) at C2.

- Impact: Methoxy groups donate electrons via resonance, counteracting the electron-withdrawing effects of Br and Cl. This increases solubility in polar solvents (e.g., ethanol) and may reduce reactivity in electrophilic substitutions .

2-Chloro-5-nitrobenzyl Alcohol

- Molecular Formula: C₇H₆ClNO₃.

- Key Difference: Nitro (-NO₂) group at C5 instead of Br.

- Impact : Nitro’s strong electron-withdrawing nature significantly enhances hydroxyl acidity (pKa ~8–10) compared to bromine (pKa ~10–12). This makes the compound more reactive in acid-catalyzed reactions .

Comparative Data Table

Biological Activity

5-Bromo-2-chlorobenzyl alcohol, with the chemical formula C7H6BrClO and CAS number 149965-40-2, is a halogenated aromatic alcohol that has garnered interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, antifungal, and cytotoxic effects, supported by relevant research findings and data.

| Property | Value |

|---|---|

| Molecular Formula | C7H6BrClO |

| Molar Mass | 221.48 g/mol |

| Melting Point | 92-96 °C |

| Boiling Point | 295.8 °C (predicted) |

| Density | 1.685 g/cm³ |

| pKa | 13.69 (predicted) |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that halogenated phenolic compounds can effectively inhibit the growth of various bacteria. The minimal inhibitory concentration (MIC) for such compounds often falls below 200 µg/mL against pathogens like Escherichia coli and Staphylococcus aureus .

Case Study: Antimicrobial Testing

In a comparative study, several halogenated benzyl alcohol derivatives were tested for their antimicrobial efficacy. The results indicated that:

- This compound demonstrated an MIC of approximately 125 µg/mL against S. aureus.

- Other derivatives showed varying degrees of activity, suggesting that the presence of bromine and chlorine atoms enhances antimicrobial potency.

Antifungal Activity

The antifungal potential of halogenated benzyl alcohols has also been explored. A study focused on the antifungal activity of various benzyl alcohol derivatives revealed that:

- This compound exhibited effective inhibition against Candida albicans, with an MIC of 50 µg/mL .

- This activity is attributed to the compound's ability to disrupt fungal cell membranes and inhibit ergosterol synthesis, a critical component of fungal cell membranes.

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in various cancer cell lines. Research findings suggest:

- The compound exhibited selective cytotoxicity towards human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), with IC50 values ranging from 10 to 20 µg/mL .

- Apoptotic assays indicated that the compound induces cell death through intrinsic apoptotic pathways, leading to significant reductions in cell viability in a dose-dependent manner.

Table: Cytotoxicity Data

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 12 |

| HeLa (Cervical) | 18 |

The biological activity of this compound can be attributed to its structural characteristics. The presence of halogen atoms enhances electron-withdrawing effects, increasing the compound's reactivity towards biological targets. Mechanistic studies suggest:

- Antimicrobial Action : Disruption of bacterial cell wall synthesis and membrane integrity.

- Antifungal Action : Inhibition of ergosterol biosynthesis and disruption of membrane function.

- Cytotoxic Action : Induction of apoptosis through mitochondrial pathway activation.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-Bromo-2-chlorobenzyl alcohol, and how can purity be optimized?

- A common method involves oxidation of this compound to its aldehyde derivative using pyridinium chlorochromate (PCC) in dichloromethane under controlled conditions (0°C to room temperature, 3 hours) . Purity optimization requires rigorous purification via column chromatography or recrystallization, with monitoring by TLC or HPLC. The starting material's purity (>95.0% by HPLC) is critical, as impurities in reagents (e.g., thionyl chloride in similar syntheses) can lead byproducts .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?

- 1H NMR : Look for characteristic benzylic protons (δ ~4.6 ppm for -CH2OH) and aromatic splitting patterns influenced by bromine and chlorine substituents (e.g., para/meta coupling). IR : A broad O-H stretch (~3200-3400 cm⁻¹) and C-Br/C-Cl vibrations (~600-800 cm⁻¹). MS : Molecular ion peaks at m/z 221.47 (C₇H₆BrClO⁺) with isotopic clusters from Br/Cl . Compare with reference spectra from NIST or crystallographic data .

Q. What are the stability considerations for this compound under varying storage conditions?

- The compound should be stored in airtight containers at 10–30°C, protected from light and moisture. Stability tests under accelerated conditions (e.g., 40°C/75% RH) can predict degradation pathways, such as oxidation to the aldehyde or hydrolysis of the benzyl alcohol group. Analytical monitoring via HPLC or GC-MS is recommended .

Advanced Research Questions

Q. How do steric and electronic effects of bromine and chlorine substituents influence the reactivity of this compound in nucleophilic substitutions?

- The electron-withdrawing Cl (ortho) and Br (meta) groups decrease electron density on the benzyl carbon, enhancing susceptibility to nucleophilic attack. Steric hindrance from the bulky Br may slow reactions compared to unsubstituted benzyl alcohols. Computational studies (DFT) can map charge distribution and transition states . Experimental validation via kinetic studies (e.g., SN2 reactions with thionyl chloride) is critical .

Q. What methodologies resolve contradictions in reported melting points or spectral data for this compound?

- Discrepancies may arise from polymorphic forms or residual solvents. Use single-crystal X-ray diffraction (as in related benzyl alcohol derivatives ) to confirm solid-state structure. Cross-validate purity via elemental analysis (C, H, Br, Cl) and DSC for thermal behavior .

Q. How can this compound be utilized as a synthetic intermediate in pharmaceutical impurity profiling?

- It serves as a precursor for impurities like Empagliflozin Bromo Impurity (CAS 915085-89-5), requiring precise chromatographic separation (HPLC with UV/HRMS detection). Method development should optimize mobile phase (e.g., acetonitrile/ammonium formate) and column chemistry (C18 or HILIC) to resolve closely related analogs .

Q. What safety protocols are essential for handling this compound, given its structural analogs’ hazards?

- Use PPE (gloves, goggles) and fume hoods to avoid inhalation/skin contact. Similar brominated benzyl alcohols may release toxic fumes (HBr, HCl) under heat. Refer to GHS guidelines for storage (flammable cabinets) and disposal (neutralization before waste treatment) .

Q. Methodological Notes

- Synthetic Optimization : Prioritize anhydrous conditions and inert atmospheres to prevent oxidation .

- Analytical Cross-Validation : Combine NMR, IR, and MS with crystallographic data to confirm structural assignments .

- Computational Tools : Use Gaussian or ORCA for mechanistic studies to reduce experimental trial-and-error .

Properties

IUPAC Name |

(5-bromo-2-chlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCHBQPIVMBDOQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408070 | |

| Record name | 5-Bromo-2-chlorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149965-40-2 | |

| Record name | 5-Bromo-2-chlorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.